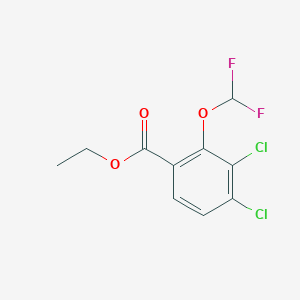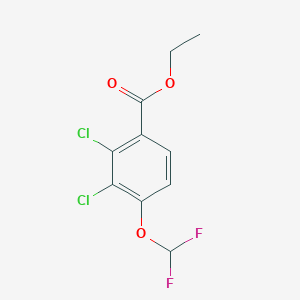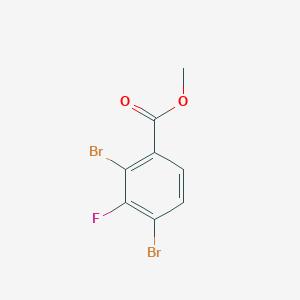
Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate
Overview
Description
Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol. It is a white crystalline solid commonly used in organic synthesis. This compound is known for its unique properties, making it an excellent choice for various applications in drug development, agricultural applications, and materials science.
Preparation Methods
Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate is synthesized through a multi-step process involving the reaction of dichlorobenzoate with an iodo-difluoromethoxy compound. Various strategies have been developed for its synthesis, including the use of a catalytic system involving palladium and copper salts. The synthesis can also be achieved using nucleophilic substitution reactions with appropriate starting materials. Industrial production methods typically involve optimizing these reactions for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include palladium and copper salts for catalytic reactions, and strong acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of water-resistant materials and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 3,4-dichlorobenzoate: Lacks the difluoromethoxy group, resulting in different chemical properties and applications.
Ethyl 2-(difluoromethoxy)benzoate:
Ethyl 3,4-difluorobenzoate: Contains fluorine atoms instead of chlorine, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of dichloro and difluoromethoxy groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)7(12)8(5)17-10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQRFQXELOXGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















